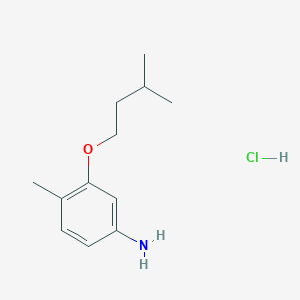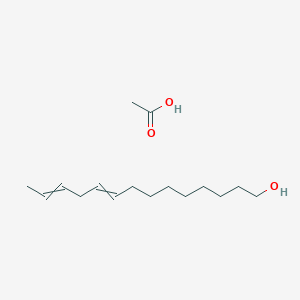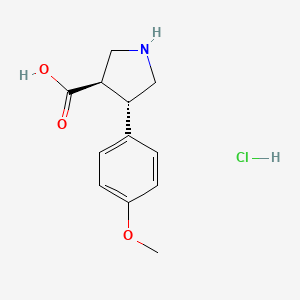
trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
“trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1392211-27-6 . It has a molecular weight of 257.72 and its linear formula is C12H16ClNO3 . It is a solid substance that appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is (3S,4R)-4-(4-methoxyphenyl)-3-pyrrolidinecarboxylic acid hydrochloride . Its InChI code is 1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a solid substance that appears as a white to yellow powder or crystals . It should be stored in a refrigerator .Scientific Research Applications
Biomarkers for Tobacco and Cancer Research
Research on human urinary carcinogen metabolites, including compounds related to tobacco and cancer, highlights the use of chemical analyses to identify biomarkers. The utility of assays for specific metabolites derived from tobacco-specific carcinogens, such as NNK, suggests that chemical compounds with similar structures or functionalities could be applied in developing new biomarkers for environmental or dietary exposures to carcinogens (Hecht, 2002).
Anti-cancer and Anti-inflammatory Agents
A review on 4′-geranyloxyferulic acid, a derivative of ferulic acid, demonstrates the potential of chemical compounds in providing anti-cancer and anti-inflammatory effects. This indicates that structurally related compounds, possibly including trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, could have similar bioactivities and applications in medical research (Epifano et al., 2015).
Synthesis and Applications of Phosphonic Acids
The synthesis and diverse applications of phosphonic acids in bioactive compounds, bone targeting, and surface functionalization illustrate the importance of chemical synthesis techniques and functional group modifications in developing compounds for various scientific applications (Sevrain et al., 2017).
Bioactive Plant-derived Carboxylic Acids
A review comparing the effects of structural differences of selected natural carboxylic acids on their biological activities, including antioxidant, antimicrobial, and cytotoxic activities, suggests that structural manipulation of chemical compounds, such as trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, could tailor their bioactivity for specific research applications (Godlewska-Żyłkiewicz et al., 2020).
Levulinic Acid in Drug Synthesis
Levulinic acid, with carbonyl and carboxyl functional groups, demonstrates the potential of biomass-derived chemicals in drug synthesis, indicating that compounds with similar functional groups might be explored for synthesizing novel pharmaceuticals or as intermediates in drug development processes (Zhang et al., 2021).
Safety and Hazards
properties
IUPAC Name |
(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGVHGXCWZSSEN-DHXVBOOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



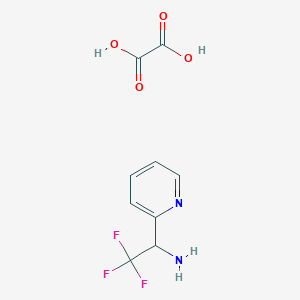
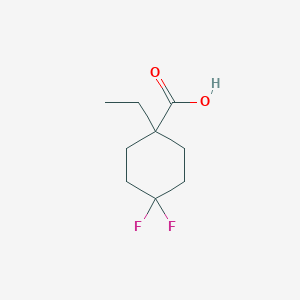
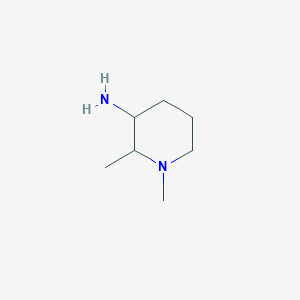
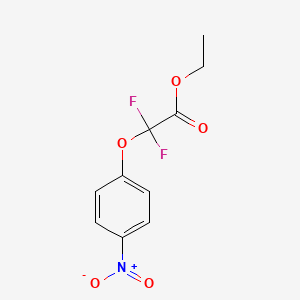
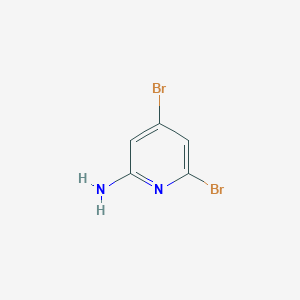
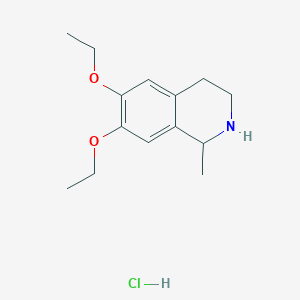

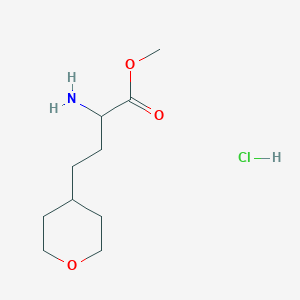

![4-[Difluoro(phenyl)methyl]-1,2-dimethylbenzene](/img/structure/B1424346.png)
